REACTION_CXSMILES
|
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.[C:13]([C:16]([CH3:18])=[O:17])([CH3:15])=O.[OH:19]N1C(=O)C2=CC=CC=C2C1=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:16]([C:13]12[CH2:1][C:2]3([CH3:11])[CH2:9][CH:8]([CH2:10][C:4]([CH3:5])([CH2:3]3)[CH2:15]1)[CH2:7]2)(=[O:17])[CH3:18].[C:16]([C:13]12[CH2:10][C:4]3([CH3:12])[CH2:3][C:2]([OH:19])([CH2:11][C:6]([CH3:7])([CH2:5]3)[CH2:15]1)[CH2:1]2)(=[O:17])[CH3:18] |f:3.4.5|
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
cobalt (II) acetate
|
Quantity
|
0.015 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |